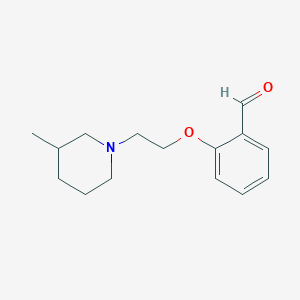![molecular formula C8H5N3O3 B12977172 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12977172.png)
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the reaction of pyrrolo[2,3-d]pyrimidine derivatives with acetic acid derivatives. One common method includes the condensation of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with acetic anhydride under reflux conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
化学反应分析
Types of Reactions
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
科学研究应用
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
2-Oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can be compared with other pyrrolopyrimidine derivatives, such as:
4-(2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid: Known for its antiviral activity.
N-{4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid: Exhibits antifolate activity and is used in cancer treatment.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad range of biological activities.
属性
分子式 |
C8H5N3O3 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC 名称 |
2-oxo-2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H5N3O3/c12-6(8(13)14)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H,13,14)(H,9,10,11) |
InChI 键 |
CHHKJGWFQTUVOW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


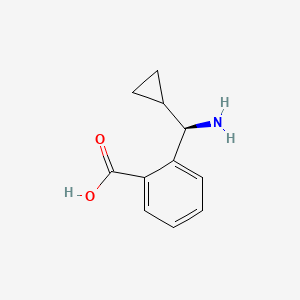
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
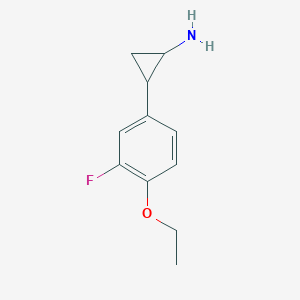
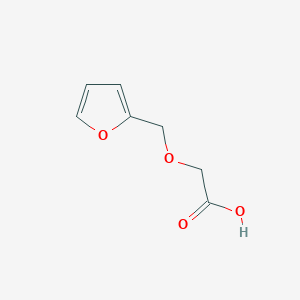


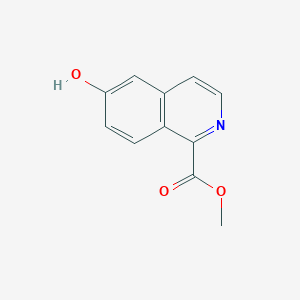
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)



